molecular formula C24H18Cl3N3O4S B8309938 N-(3-Acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)methanesulfonamide

N-(3-Acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)methanesulfonamide

Cat. No.: B8309938
M. Wt: 550.8 g/mol
InChI Key: HSEQWGUPLOFKEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRL-CB1-NC typically involves multiple steps, starting from commercially available precursors. The process includes:

Industrial Production Methods: Industrial production of MRL-CB1-NC follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: MRL-CB1-NC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

MRL-CB1-NC has a wide range of scientific research applications, including:

Mechanism of Action

MRL-CB1-NC exerts its effects by binding to the cannabinoid receptor type 1 (CB1) and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces its basal activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

MRL-CB1-NC can be compared with other similar compounds, such as:

Uniqueness: MRL-CB1-NC is unique due to its high selectivity and potency as an inverse agonist of the CB1 receptor. It has been extensively characterized in various in vitro and in vivo models, making it a valuable tool for scientific research .

Properties

Molecular Formula

C24H18Cl3N3O4S

Molecular Weight

550.8 g/mol

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C24H18Cl3N3O4S/c1-12(31)20-22(29-35(3,33)34)18-11-17(13-4-6-14(25)7-5-13)21(28-23(18)30(2)24(20)32)16-9-8-15(26)10-19(16)27/h4-11,29H,1-3H3

InChI Key

HSEQWGUPLOFKEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Example 2 was reacted with methanesulfonyl chloride using the conditions of EXAMPLE 11 to afford the title compound. HPLC/MS: 549.9 (M+1), 551.9 (M+3); Rt=4.24 min.
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